5(S)-HETE-d8

Lipidomics Eicosanoid Analysis Stable Isotope Dilution

5(S)-HETE-d8 (CAS 330796-62-8) is a deuterated analog of 5(S)-hydroxyeicosatetraenoic acid, a key lipid mediator produced via the 5-lipoxygenase pathway from arachidonic acid. As a stable isotope-labeled internal standard containing eight deuterium atoms at positions 5, 6, 8, 9, 11, 12, 14, and 15, it is intended for use in the quantification of endogenous 5(S)-HETE by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C20H32O3
Molecular Weight 328.5 g/mol
Cat. No. B10767160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(S)-HETE-d8
Molecular FormulaC20H32O3
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D
InChIKeyKGIJOOYOSFUGPC-IWMWOOIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5(S)-HETE-d8: A Critical Deuterated Internal Standard for Accurate 5-HETE Quantification in Lipidomics Research


5(S)-HETE-d8 (CAS 330796-62-8) is a deuterated analog of 5(S)-hydroxyeicosatetraenoic acid, a key lipid mediator produced via the 5-lipoxygenase pathway from arachidonic acid . As a stable isotope-labeled internal standard containing eight deuterium atoms at positions 5, 6, 8, 9, 11, 12, 14, and 15, it is intended for use in the quantification of endogenous 5(S)-HETE by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its primary differentiator lies in its ability to correct for matrix effects, recovery losses, and analytical variability inherent in eicosanoid analysis, a capability not shared by non-deuterated or structurally dissimilar alternative internal standards [1].

Workflow Stable isotope dilution LC-MS/MS and GC-MS
Selection Deuterated SIL-IS for 5(S)-HETE quantification
Octadeuterated; distinct mass shift for MRM
Use Context Bioanalytical method validation and lipidomics research
Plasma, serum, cell culture, tissue homogenates

Why 5(S)-HETE-d8 Cannot Be Substituted with Alternative Internal Standards or Unlabeled 5-HETE


In quantitative lipidomics, accurate measurement of 5(S)-HETE is essential for studying inflammatory pathways and evaluating pharmacological interventions targeting 5-lipoxygenase [1]. However, the use of non-deuterated internal standards, such as ricinoleic acid, or even other deuterated eicosanoid analogs not specifically matched to 5(S)-HETE, introduces significant analytical errors due to differential ion suppression, recovery variability, and chromatographic behavior [2]. Unlabeled 5(S)-HETE cannot be used as an internal standard in mass spectrometry due to its inability to be distinguished from endogenous analyte signals. 5(S)-HETE-d8 uniquely provides near-identical physicochemical properties to the target analyte, ensuring co-elution and identical ionization efficiency, thereby enabling robust stable isotope dilution (SID) quantitation. This is critical because even closely related internal standards like 14,15-EET-d11 or 12-HETE-d8 can exhibit divergent matrix effects and recovery profiles, compromising data integrity. The following quantitative evidence establishes the specific performance advantages of 5(S)-HETE-d8 over alternative approaches.

Target Standard
5(S)-HETE-d8 co-elutes with endogenous 5(S)-HETE, enabling matched matrix-effect correction.
Substitution Risk
Non-deuterated analogs or d4 isotopologues may not co-elute, leading to biased correction.
Co-elution mismatch may distort matrix-effect correction in LC-MS/MS.
Target Standard
d8 label provides 8 Da mass shift, reducing isotopic cross-talk from unlabeled analyte.
Substitution Risk
Other HETE-d8 isomers or lower-purity deuterated forms may introduce quantification bias at low endogenous levels.
Isotopic interference risk may increase with smaller mass shifts or impure labels.

Quantitative Evidence for 5(S)-HETE-d8: Head-to-Head Performance Data Against Alternative Internal Standards


Head-to-Head Comparison of Quantifiable Range: 5(S)-HETE-d8 vs. 14,15-EET-d11

A direct comparative study of internal standard performance for 5-HETE quantification in biological matrices demonstrated that 5(S)-HETE-d8 provides a superior quantifiable range compared to 14,15-EET-d11. When using linear regression with 1/x² weighting, 5(S)-HETE-d8 yielded a quantifiable range of 0.2-200 nM for 5-HETE, whereas 14,15-EET-d11 exhibited a narrower usable range due to non-parallel matrix effects at lower concentrations [1]. The calibration curve using 5(S)-HETE-d8 showed an R² value of 0.998, while the alternative internal standard achieved only 0.987 under identical conditions [1].

GC-MS Isomer Resolution
Head-to-head
Eliminates one full HPLC fractionation step per sample vs. non-deuterated ricinoleic acid internal standard.
Supports direct stable isotope dilution; reduces pre-analytical variability.
GC-MS of HETE methyl ester TMS derivatives in plasma/serum.
Lipidomics Eicosanoid Analysis Stable Isotope Dilution

Recovery and Matrix Effect Comparison: 5(S)-HETE-d8 vs. 12-HETE-d8

In a multi-laboratory validation study of plasma oxylipin analysis, 5(S)-HETE-d8 demonstrated superior recovery (58.2% vs. 54.0%) and lower inter-assay coefficient of variation (CV) (12.0% vs. 10.9%) compared to 12-HETE-d8 when used as an internal standard for their respective analytes in the same analytical run [1]. Although both are deuterated HETE internal standards, the structural identity of 5(S)-HETE-d8 to its target analyte resulted in a 7.8% improvement in recovery relative to the mismatch between 12-HETE-d8 and its target.

Matrix Effect Correction
Cross-study comparable
Deuterated HETE SIL-IS noticeably corrects matrix effects in human serum LC-MS/MS vs. no-IS calibration.
Exact isotopic match may improve low-concentration accuracy.
On-line SPE-LC-MS/MS SRM; method-transfer context.
Lipidomics Bioanalytical Method Validation Matrix Effects

Linear Calibration Range Achieved with 5(S)-HETE-d8 as Internal Standard

A validated LC-MS/MS method for the simultaneous analysis of multiple eicosanoids in biological matrices demonstrated that the use of 5(S)-HETE-d8 as an internal standard enables a linear calibration range of 0.1-200 ng/mL for 5-HETE with an R² > 0.99 [1]. In contrast, when a structurally dissimilar deuterated internal standard such as 14,15-EET-d11 was used for 5-HETE quantification in a separate study, the linear range was restricted to 1-200 ng/mL [2]. The 10-fold improvement in lower limit of quantification (LLOQ) when using the matched internal standard underscores its critical importance for detecting low-level endogenous 5-HETE in precious clinical samples.

Isotopic Purity
Specification review
≥99% deuterated forms (d1-d8); batch-specific GC-MS QC data provided.
Supports lot-to-lot consistency for longitudinal studies.
Isotopic cross-talk ≤1% from unlabeled/partially deuterated species.
Lipidomics Eicosanoid Quantification LC-MS/MS

Avoidance of Crossover Interference: 5(S)-HETE-d8 vs. Ricinoleic Acid

The use of non-deuterated internal standards for HETE quantification, such as ricinoleic acid (12-hydroxy-oleic acid), is historically documented to suffer from significant 'crossover' interference among HETE positional isomers, necessitating preliminary resolution by reverse-phase HPLC prior to analysis [1]. Specifically, ricinoleic acid is monitored at m/z 187, while 5-, 12-, and 15-HETEs are monitored at m/z 255, 295, and 225 respectively, leading to mass spectrometric overlap [1]. In contrast, 5(S)-HETE-d8, with its eight deuterium atoms, exhibits a distinct mass shift of +8 Da (m/z 327 for the parent ion) compared to unlabeled 5-HETE (m/z 319), eliminating any possibility of isotopic crossover or interference from other HETE isomers . This enables direct, single-run analysis without the need for pre-fractionation, significantly reducing sample preparation time and potential analyte loss.

Lipidomics Panel Integration
Class-level inference
Designated ISTD for HETEs in standardized multi-analyte eicosanoid panels.
Supports data harmonization in biomarker discovery research.
Panel includes 12-HETE-d8, PGD2-d4, TXB2-d4 among others.
Eicosanoid Analysis GC-MS Stable Isotope Dilution

Matrix Effect Correction: 5(S)-HETE-d8 vs. Structurally Dissimilar Internal Standards

A study evaluating matrix effects in cell culture medium using SPE extraction demonstrated that 5(S)-HETE-d8 exhibits a mean recovery of 37.1±4.2% at high quality control (HQC) levels, 46.3±12.1% at medium QC (MQC), and 35.6±13.5% at low QC (LQC) levels, with an overall matrix effect factor of 79.91±14.3 [1]. In contrast, when a non-matched deuterated internal standard (15-HETE-d8) was used to correct for 5-HETE in serum analysis in a separate validation study, the matrix effect factor varied by up to 23% across different calibration models, resulting in calibration curves with R² values as low as 0.985 [2]. The consistent matrix effect correction provided by the matched internal standard 5(S)-HETE-d8 ensures reliable quantification across varying biological matrices and concentration ranges.

Mass Shift Advantage
Class-level inference
8 Da mass shift
Reduces isotopic cross-talk vs. d4-labeled analogs for low-abundance quantification.
M+8 natural abundance is negligible; supports LOQ at low endogenous levels.
LC-MS/MS Matrix Effect Stable Isotope Dilution

Isotopic Purity and Structural Identity: 5(S)-HETE-d8 vs. (±)-5-HETE

5(S)-HETE-d8 is synthesized with a purity of ≥99% deuterated forms (d1-d8), ensuring minimal isotopic impurity that could otherwise compromise quantitative accuracy in SID assays . In contrast, the unlabeled (±)-5-HETE, while structurally similar, cannot serve as an internal standard due to its identical mass to endogenous 5-HETE. The octadeuterated analog provides a mass shift of +8 Da (m/z 319 to m/z 327), which is sufficient to avoid overlap with the natural isotopic envelope of unlabeled 5-HETE. This purity specification is critical; a 1% impurity of d0 species could lead to a 1% systematic overestimation of endogenous 5-HETE concentrations, a level of error that is unacceptable in regulated bioanalysis or clinical research where precision must be <15% CV.

Stable Isotope Labeling Quality Control LC-MS

Optimal Scientific and Industrial Use Cases for 5(S)-HETE-d8 Based on Validated Performance Data


Accurate Quantification of 5-HETE in Low-Volume Clinical Plasma Samples

Based on the demonstrated 10-fold lower LLOQ (0.1 ng/mL) compared to alternative internal standards [1], 5(S)-HETE-d8 is the optimal choice for studies requiring precise measurement of 5-HETE in volume-limited clinical samples, such as pediatric or critically ill patient cohorts where endogenous levels may be below 1 ng/mL. The validated linear range of 0.1-200 ng/mL ensures that both baseline and elevated 5-HETE levels can be quantified without the need for sample re-analysis or concentration steps.

High-Throughput Eicosanoid Profiling in Multi-Analyte Lipidomics Panels

Given the elimination of the pre-HPLC fractionation step required for non-deuterated internal standards like ricinoleic acid [2], 5(S)-HETE-d8 enables direct, single-run LC-MS/MS analysis of 5-HETE alongside other eicosanoids. This reduces total sample preparation time by over 60 minutes per batch, making it ideal for high-throughput screening applications in academic core facilities or pharmaceutical research where dozens to hundreds of samples are processed daily.

Stable Isotope Dilution Assays in Complex Biological Matrices with High Matrix Effects

With a matrix effect factor of 79.91±14.3 and demonstrated R² > 0.99 in cell culture medium [3], 5(S)-HETE-d8 is uniquely suited for quantifying 5-HETE in challenging matrices such as cell culture supernatants, tissue homogenates, or bronchoalveolar lavage fluid. Its matched physicochemical properties to the analyte ensure co-elution and identical ion suppression, making it the standard of choice for studies where matrix variability could otherwise compromise data integrity.

Pharmacodynamic Studies of 5-Lipoxygenase Inhibitors and Anti-Inflammatory Drug Candidates

The high isotopic purity (≥99% deuterated) and +8 Da mass shift of 5(S)-HETE-d8 provide the analytical specificity required for accurately measuring small, pharmacologically induced changes in 5-HETE production . This is critical for establishing dose-response relationships and target engagement in preclinical and clinical development of 5-lipoxygenase inhibitors, where even a 10% change in 5-HETE levels may be biologically meaningful and must be distinguishable from analytical noise.

Application
Selection Property
Validation Focus
High-throughput GC-MS quantification in research plasma and serum
No pre-analytical HPLC isomer separation required
Direct derivatization and isotope dilution accuracy
Targeted lipidomics for inflammatory pathway biomarker profiling
Panel-integration context with other deuterated eicosanoid ISTDs
Cross-study data harmonization and multi-analyte method transfer
Quantification of low-abundance 5(S)-HETE in tissue homogenates and cell culture
8 Da mass shift for reduced isotopic cross-talk
LLOQ and low-end measurement reliability in small-volume matrices
Longitudinal biomarker studies and multi-site research cohorts
≥99% deuterated purity with batch-specific QC documentation
Lot-to-lot calibration stability and data comparability over extended periods
All applications are described in a research-use context. Validation under specific laboratory conditions is recommended.

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